molecular formula C7H8O B561446 p-Cresol-d3 (methyl-d3) CAS No. 108561-00-8

p-Cresol-d3 (methyl-d3)

Cat. No.: B561446
CAS No.: 108561-00-8
M. Wt: 111.158
InChI Key: IWDCLRJOBJJRNH-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: p-Cresol-d3 can be synthesized through the isotopic labeling of p-cresol using deuterium. One common method involves the reaction of p-cresol with deuterium oxide (D2O) in the presence of a catalyst . The reaction typically proceeds under mild conditions, ensuring the selective incorporation of deuterium atoms into the methyl group of p-cresol.

Industrial Production Methods: Industrial production of p-Cresol-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

p-Cresol-d₃ undergoes oxidation to form deuterated derivatives of p-hydroxybenzaldehyde and p-hydroxybenzoic acid. Key reagents include:

  • Potassium permanganate (KMnO₄) under acidic or alkaline conditions.
  • Chromium trioxide (CrO₃) in controlled environments to prevent over-oxidation.

Deuterium substitution at the methyl group alters reaction kinetics, slowing hydrogen abstraction steps due to the kinetic isotope effect (KIE). This is critical in studies comparing deuterated and non-deuterated analogs .

Reduction Reactions

Reduction of p-Cresol-d₃ typically yields p-toluidine-d₃ (deuterated 4-methylaniline). Common agents include:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
  • Sodium borohydride (NaBH₄) under milder conditions.

The deuterated methyl group stabilizes intermediates, reducing side reactions and improving yield in synthetic pathways .

Electrophilic Aromatic Substitution

The phenolic ring of p-Cresol-d₃ participates in substitution reactions, with deuterium minimally affecting ring reactivity:

Reaction TypeReagentsMajor ProductKinetic Impact of D₃
Halogenation Cl₂/Br₂ (Fe catalyst)3-Halo-p-cresol-d₃Slower methyl group activation
Nitration HNO₃/H₂SO₄3-Nitro-p-cresol-d₃Negligible ring-directed effects

Deuteration primarily influences methyl-group reactivity rather than the aromatic ring’s electronic profile .

Metabolic Pathways

In biological systems, p-Cresol-d₃ is metabolized via:

  • Glucuronidation : Conjugation with glucuronic acid, forming p-cresol-d₃ glucuronide (pCG-d₃) .
  • Sulfation : Formation of p-cresol-d₃ sulfate (pCS-d₃), a uremic toxin linked to endothelial dysfunction .

Deuteration slows enzymatic processing slightly, as observed in hepatic microsomal studies .

Biodegradation

Microbial degradation of p-Cresol-d₃ involves a two-step pathway:

  • Methyl group cleavage : Releases deuterated methanol (CD₃OH) .
  • Ring fission : Degradation of the resulting phenol-d₀ via meta-cleavage pathways .

Biodegradation efficiency depends on concentration:

Initial Concentration (mM)Biodegradation Rate (Day 1)Total Biodegradability (Day 5)
0.1585%100%
0.3078%92%
0.6065%84%

Higher concentrations increase kinetic competition between biodegradation and cellular toxicity .

Reactive Intermediate Formation

p-Cresol-d₃ can form quinone methide-d₃ intermediates during oxidative stress. This deuterated intermediate exhibits:

  • Reduced electrophilicity : Due to C-D bond stability, decreasing covalent binding to cellular macromolecules .
  • Extended half-life : Compared to non-deuterated analogs, facilitating mechanistic studies .

Scientific Research Applications

Analytical Chemistry

Quality Control and Method Development
p-Cresol-d3 is utilized in analytical method development and validation, particularly in quality control applications for pharmaceutical products. Its deuterated nature allows for enhanced sensitivity in mass spectrometry, making it a valuable internal standard for quantifying p-cresol in biological samples and pharmaceutical formulations .

Microbial Metabolism Studies

Biodegradation Research
Research indicates that microorganisms can utilize p-cresol as a carbon source. For instance, studies on the unicellular green alga Scenedesmus obliquus demonstrate that it can biodegrade p-cresol, converting it into simpler compounds while enhancing biomass production . The biodegradation process involves a two-step mechanism where the methyl group is first split, followed by the fission of the phenolic structure. This suggests potential applications in bioremediation strategies to mitigate environmental pollution caused by cresols.

Toxicological Studies

Endothelial Cell Integrity and Inflammation
Recent studies have explored the effects of p-cresol on endothelial cells, particularly its role in compromising vascular integrity. In vitro experiments using human endothelial cell models showed that exposure to p-cresol leads to increased permeability and cytotoxicity, which could have implications for understanding chronic kidney disease and related vascular complications .

Gut Microbiome Interactions
p-Cresol has been identified as a microbial metabolite that influences gut hormone expression and small intestinal transit. Research indicates that p-cresol can suppress the expression of proglucagon and other gut hormones, which may affect metabolic processes . This highlights its relevance in studies concerning gut health and metabolic disorders.

Neuroscience Applications

Blood-Brain Barrier Studies
In neuroscience research, p-cresol has been investigated for its effects on the blood-brain barrier (BBB). Studies show that exposure to p-cresol can increase paracellular permeability in endothelial cell models of the BBB, suggesting potential impacts on neurological health . Understanding these effects is crucial for developing therapeutic strategies targeting neuroinflammatory conditions.

Case Studies and Findings

Study FocusFindingsImplications
BiodegradationScenedesmus obliquus effectively biodegrades p-cresol .Potential use in bioremediation efforts to address cresol contamination.
Endothelial Toxicityp-Cresol induces cytotoxicity and increases permeability in endothelial cells .Insights into vascular complications associated with chronic kidney disease.
Gut Hormone Regulationp-Cresol inhibits proglucagon expression and alters gut hormone secretion .Relevance to metabolic disorders and gut health research.
Blood-Brain BarrierIncreases permeability when exposed to endothelial cell models .Important for understanding neuroinflammatory diseases and treatments.

Mechanism of Action

The mechanism of action of p-Cresol-d3 involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits similar chemical properties to p-cresol but with altered kinetic isotope effects. This makes it useful in studying reaction mechanisms and metabolic pathways . p-Cresol-d3 can bind to plasma proteins and undergoes conjugation reactions, such as sulfation and glucuronidation, which are crucial for its metabolism and excretion .

Biological Activity

p-Cresol-d3 (methyl-d3) is a deuterated derivative of p-cresol, a compound known for its biological activity and relevance in various metabolic pathways. This article explores the biological activity of p-cresol-d3, focusing on its mechanisms of action, biochemical properties, and implications in health and disease.

Overview of p-Cresol-d3

Chemical Structure and Properties

p-Cresol-d3, or 4-methylphenol-d3, is a stable isotope-labeled compound used primarily in research to trace metabolic pathways and study enzyme interactions. The presence of deuterium allows for the differentiation of p-cresol-d3 from its non-labeled counterpart in biological systems.

Target Interactions

p-Cresol-d3 primarily interacts with various enzymes and proteins in the body. Notably, it has been shown to influence cytochrome P450 enzymes , which are crucial for the metabolism of numerous endogenous and exogenous compounds. The interaction with these enzymes can lead to altered metabolic processes and has implications for drug metabolism and toxicity studies.

Biochemical Pathways

The conversion of p-cresol-d3 into various metabolites involves complex biochemical pathways. For instance, it can be metabolized into methyl muconic acids via specific microbial enzymes. This metabolic versatility is significant for understanding how p-cresol derivatives affect physiological processes.

Biological Effects

Cellular Impact

Research indicates that p-cresol-d3 can alter cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have demonstrated that p-cresol can disrupt lipid bilayers in cell membranes, affecting membrane fluidity and permeability. Such alterations can lead to changes in cellular responses to external stimuli.

Toxicity and Dosage Effects

The biological effects of p-cresol-d3 are dose-dependent. Higher concentrations have been associated with increased toxicity, impacting cell viability and function. Animal model studies reveal that chronic exposure to elevated levels can lead to adverse effects, including hepatic lipotoxicity .

Case Studies

Impact on Blood-Brain Barrier (BBB)

One significant area of research involves the effect of p-cresol derivatives on the blood-brain barrier (BBB). Studies have shown that metabolites such as p-cresol sulfate (pCS) can activate signaling pathways that compromise BBB integrity, potentially leading to cerebrovascular damage . In contrast, p-cresol glucuronide (pCG), another metabolite, has demonstrated protective effects against BBB disruption when co-administered with lipopolysaccharides, highlighting the complex roles these metabolites play in neurological health .

Metabolite Effect on BBB Mechanism
p-CresolDisrupts integrityActivates EGFR signaling
p-Cresol GlucuronideProtects integrityAntagonizes LPS effects

Q & A

Q. How is p-Cresol-d3 synthesized and characterized for use as an isotopic tracer in metabolic studies?

Basic
p-Cresol-d3 is synthesized via deuteration of the methyl group in p-cresol using deuterated reagents (e.g., D₂O or deuterated acids under controlled conditions). Isotopic purity (>98 atom% D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Characterization involves:

  • NMR : Absence of proton signals at the deuterated methyl group (δ ~2.3 ppm in p-cresol) .
  • MS : Detection of molecular ion peaks at m/z 111.15 (vs. 108.14 for non-deuterated p-cresol) .
    Applications include tracking metabolic pathways (e.g., sulfation/glucuronidation) without interference from endogenous p-cresol .

Q. What analytical techniques are recommended for quantifying p-Cresol-d3 in biological matrices?

Basic
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard:

  • Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate p-cresol-d3 from plasma/urine .
  • Internal Standards : Use of structurally analogous deuterated compounds (e.g., p-cresol-d8) to correct for matrix effects .
  • Calibration : Linear ranges (0.1–100 ng/mL) validated against NIST-certified reference materials .
    UV/Vis spectroscopy (λ_max ~276 nm) is less sensitive but useful for preliminary quantification .

Q. How can researchers address discrepancies in protein binding data when using p-Cresol-d3 as a tracer?

Advanced
Discrepancies in plasma protein binding studies often arise from:

  • pH/Temperature Variations : p-Cresol-d3 binding decreases at pH >8 or temperatures >37°C .
  • Competitive Binding : Co-administered drugs may displace p-cresol-d3 from albumin.
    Mitigation Strategies :
  • Use equilibrium dialysis (96-hour incubation) to measure unbound fractions .
  • Validate results with isothermal titration calorimetry (ITC) to assess binding thermodynamics .
  • Apply statistical models (e.g., Bland-Altman plots) to reconcile inter-lab variability .

Q. What computational approaches are suitable for modeling the structure and reactivity of p-Cresol-d3?

Advanced
The revised Grimme’s DFT-D3 method in CRYSTAL23 is ideal for modeling:

  • Electronic Properties : Reduced HF exchange (20–25%) in hybrid functionals (e.g., HSEsol-3c) improves accuracy for inorganic/organic interfaces .
  • Solvent Effects : Use the "sol" parameterization to simulate aqueous environments .
    Workflow :

Optimize geometry using PBEsol0-3c functional.

Apply London dispersion corrections (D3-BJ) to account for van der Waals interactions.

Compare vibrational spectra (e.g., O-H/D stretching) with experimental IR data .

Q. Why is deuterium substitution at the methyl group advantageous in NMR studies of p-Cresol?

Basic
Deuterating the methyl group:

  • Simplifies Spectra : Eliminates proton splitting in adjacent aromatic protons (e.g., para-substituted hydrogens) .
  • Enhances Relaxation : Deuterium’s lower gyromagnetic ratio reduces spin-lattice relaxation times, improving signal-to-noise ratios in long-acquisition experiments .
    Example: In ¹H-NMR, the methyl proton triplet (J ~6.5 Hz) in p-cresol is absent in p-cresol-d3, leaving a singlet for aromatic protons .

Q. How do isotopic impurities in p-Cresol-d3 affect pharmacokinetic modeling, and how can they be mitigated?

Advanced
Isotopic impurities (e.g., residual p-cresol-d0/d1) distort kinetic parameters:

  • Impact : Overestimation of metabolic clearance due to unlabeled impurities .
    Solutions :
  • Purity Assessment : Use high-resolution MS (HRMS) to quantify impurities (detection limit: 0.1 atom% D) .
  • Data Correction : Apply kinetic isotope effect (KIE) adjustments to models (e.g., KIE = 1.05–1.10 for hydroxylation reactions) .
  • Synthesis Optimization : Reductive deuteration with deuterium gas (D₂) over Pd/C catalysts achieves >99% purity .

Properties

IUPAC Name

4-(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDCLRJOBJJRNH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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